molecular formula C18H19ClN4O4S2 B2829354 4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-21-8

4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B2829354
CAS-Nummer: 533872-21-8
Molekulargewicht: 454.94
InChI-Schlüssel: LSZCINIBBNLFKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzamide derivative featuring a 1,3,4-oxadiazole ring substituted at the 5-position with a 5-chlorothiophen-2-yl group. The benzamide core is modified at the 4-position with a sulfamoyl group bearing butyl and methyl substituents.

Eigenschaften

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O4S2/c1-3-4-11-23(2)29(25,26)13-7-5-12(6-8-13)16(24)20-18-22-21-17(27-18)14-9-10-15(19)28-14/h5-10H,3-4,11H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZCINIBBNLFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s pharmacophore includes:

  • 1,3,4-Oxadiazole ring : Imparts metabolic stability and hydrogen-bonding capacity.
  • 5-Chlorothiophen-2-yl substituent : Enhances lipophilicity and π-π stacking interactions.
  • Sulfamoyl group (butyl/methyl) : Modulates solubility and target binding.

Analogous Compounds and Their Properties

Table 1: Comparison of Structural Analogs
Compound Name Substituents on Oxadiazole Sulfamoyl Group Biological Target/Activity Source/Evidence
Target Compound 5-(5-Chlorothiophen-2-yl) Butyl(methyl) Hypothesized: Antifungal/Enzyme inhibition -
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide 5-(4-Methoxyphenylmethyl) Benzyl(methyl) Antifungal (C. albicans), Trr1 inhibition
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 5-(Furan-2-yl) Cyclohexyl(ethyl) Antifungal (C. albicans), Trr1 inhibition
TAS1553: 5-Chloro-2-{N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]sulfamoyl}benzamide 5-Oxo-4,5-dihydro Fluoro-dimethylphenyl Antitumor (Ribonucleotide reductase inhibition)
Compound 25: N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide 5-(Thiophen-2-yl) None Enzyme inhibition (Ca²⁺/calmodulin)
BB06379: 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 5-(5-Chlorothiophen-2-yl) Benzyl(ethyl) Unknown (Structural analog)

Pharmacological Insights from Analogs

Antifungal Activity

  • LMM5 and LMM11 : Exhibit MIC values of 0.5–8 µg/mL against C. albicans, linked to thioredoxin reductase (Trr1) inhibition. The sulfamoyl group’s bulkiness (benzyl vs. cyclohexyl) correlates with potency differences .
  • Target Compound : The 5-chlorothiophen-2-yl group may enhance membrane permeability compared to LMM5’s 4-methoxyphenylmethyl, but the butyl(methyl)sulfamoyl group’s steric effects could reduce binding efficiency relative to benzyl/cyclohexyl analogs.

Antitumor Activity

  • TAS1553 : Inhibits ribonucleotide reductase (IC₅₀ = 0.12 µM) by disrupting subunit interactions. Its 5-oxo-4,5-dihydro-oxadiazole core and fluoro-dimethylphenyl group are critical for activity .
  • Target Compound : The absence of a 5-oxo group and the presence of a chlorothiophene may redirect its mechanism away from ribonucleotide reductase.

Enzyme Inhibition

  • Compound 25 : Lacks a sulfamoyl group but inhibits Ca²⁺/calmodulin-stimulated activity (IC₅₀ = 1.8 µM), highlighting the oxadiazole-thiophene motif’s versatility .

Structure-Activity Relationships (SAR)

  • Sulfamoyl Substitutions : Bulky groups (e.g., benzyl, cyclohexyl) improve antifungal activity but may reduce solubility. Smaller alkyl chains (butyl/methyl) could balance lipophilicity and bioavailability.
  • Oxadiazole Substituents : Electron-withdrawing groups (e.g., 5-chlorothiophen-2-yl) enhance stability and target engagement compared to electron-donating groups (e.g., 4-methoxyphenylmethyl).
  • Heterocyclic Variations : Furan (LMM11) vs. thiophene (Target Compound) alters π-stacking and metabolic stability.

Q & A

Q. What are the critical steps in synthesizing 4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis involves three key stages:
  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
  • Benzamide coupling : Reaction of the oxadiazole intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide core .
  • Sulfamoyl group introduction : Reaction with butyl(methyl)sulfonamide using coupling agents like EDCI to establish the sulfonamide bond .
    Critical parameters include temperature control (60–80°C for cyclization), solvent selection (DMF for polar aprotic conditions), and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
  • HPLC : Purity assessment (>95% for biological assays) .

Q. What preliminary biological screening approaches are recommended?

  • Methodological Answer :
  • Antimicrobial assays : Broth microdilution to determine MIC (minimum inhibitory concentration) against Candida albicans or bacterial strains, referencing methods for structurally similar oxadiazoles .
  • Enzyme inhibition studies : Fluorometric assays targeting thioredoxin reductase (TrxR) or kinases, using positive controls like fluconazole .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfamoyl group incorporation?

  • Methodological Answer :
  • Catalyst optimization : Use EDCI/HOBt instead of DCC to reduce side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature modulation : Maintain 0–5°C during sulfonamide coupling to minimize hydrolysis .
  • Purification : Gradient elution in column chromatography (hexane:ethyl acetate 7:3 to 1:1) improves yield to >75% .

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Standardize assays : Replicate experiments using identical cell lines (e.g., ATCC-certified C. albicans) and protocols .
  • Control for solvent effects : Use DMSO concentrations ≤0.5% to avoid cytotoxicity artifacts .
  • Cross-reference structural analogs : Compare with derivatives (e.g., morpholinosulfonyl variants) to identify activity trends linked to substituents .

Q. What strategies are effective for studying target interactions of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding affinities with TrxR or kinases, validating with site-directed mutagenesis .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for protein-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding specificity .

Data Contradiction Analysis

Q. Why do similar oxadiazole derivatives exhibit variable antifungal activity?

  • Methodological Answer : Discrepancies arise from:
  • Substituent effects : Electron-withdrawing groups (e.g., -SO₂NHR) enhance TrxR inhibition, while bulky groups reduce cell permeability .
  • Assay conditions : Variations in fungal strain susceptibility (e.g., C. albicans SC5314 vs. clinical isolates) and incubation time (24 vs. 48 hrs) .
  • Solution stability : Degradation in aqueous media may underreport activity; validate via LC-MS stability studies .

Comparative Structural Analysis

Structural Feature Impact on Activity Reference
5-chlorothiophen-2-yl groupEnhances lipophilicity and membrane penetration
Butyl(methyl)sulfamoyl moietyImproves enzyme binding via H-bond interactions
Oxadiazole ringConfers rigidity and π-stacking with targets

Key Research Gaps and Future Directions

  • Synthetic scalability : Develop flow chemistry protocols for continuous production .
  • In vivo validation : Perform pharmacokinetic studies (e.g., murine models) to assess bioavailability .
  • Mechanistic elucidation : Use cryo-EM to visualize compound-enzyme interactions at atomic resolution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.